molecular formula C14H16ClN B14168915 3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 928266-37-9

3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B14168915
CAS No.: 928266-37-9
M. Wt: 233.73 g/mol
InChI Key: NPPFMWNEIIDCPM-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylphenyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound with a unique structure that includes a chlorine and methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the formation of the bicyclic structure followed by the introduction of the chlorine and methyl groups. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent steps include chlorination and methylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes .

Scientific Research Applications

3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

CAS No.

928266-37-9

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

3-(4-chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene

InChI

InChI=1S/C14H16ClN/c1-9-6-10(2-5-14(9)15)11-7-12-3-4-13(8-11)16-12/h2,5-7,12-13,16H,3-4,8H2,1H3

InChI Key

NPPFMWNEIIDCPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC3CCC(C2)N3)Cl

Origin of Product

United States

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